molecular formula C18H25N5O2 B5713084 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5713084
M. Wt: 343.4 g/mol
InChI Key: KSXMCLNVFPZRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CYM5442, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tetrazole derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to reduce blood pressure and improve endothelial function. In neurological disorders, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have neuroprotective effects and improve cognitive function.

Mechanism of Action

The exact mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that regulates gene expression involved in various physiological processes, including lipid metabolism, insulin sensitivity, inflammation, and cell proliferation. Activation of PPARγ by 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In cardiovascular diseases, activation of PPARγ by 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to improve endothelial function and reduce blood pressure. In neurological disorders, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In cardiovascular diseases, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation. In neurological disorders, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One area of research is to improve the solubility and bioavailability of the compound to increase its effectiveness in vivo. Another area of research is to investigate the potential therapeutic applications of 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide in other diseases, such as metabolic disorders and inflammation. Further studies are also needed to elucidate the exact mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and to identify potential drug targets for the compound. Overall, 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves the reaction of 4-cyclohexylphenol with propylbromide followed by the reaction of the resulting product with sodium azide. The final step involves the reaction of the resulting azide with acetic anhydride. The yield of the synthesis is reported to be about 70%. The purity of the compound is achieved through recrystallization from ethanol.

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)13-25-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXMCLNVFPZRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyclohexylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.